3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
Description
Properties
IUPAC Name |
N-(3-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-13-4-2-6-16(10-13)20-25(23,24)17-11-14-5-3-9-21-18(22)8-7-15(12-17)19(14)21/h2,4,6,10-12,20H,3,5,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFYLQLLWGAATH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the sulfonamide group and the tolyl substituent. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline core or the sulfonamide group.
Substitution: The tolyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
Scientific Research Applications
3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit certain enzymes, while the quinoline core may interact with DNA or proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural features and pharmacological data (where available) for 3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide and its analogs:
Key Observations:
- Sulfonamide vs. Carboxamide: The target compound’s sulfonamide group may confer stronger carbonic anhydrase inhibition compared to carboxamide analogs, which are linked to diuretic effects via renal sodium transport modulation .
- 4-Trifluoromethylphenyl : The electron-withdrawing CF₃ group may enhance metabolic stability and target affinity. n-Pentyl : The alkyl chain could increase membrane permeability but reduce solubility.
Pharmacological Activity Trends
- Diuretic Potency: Carboxamide analogs (e.g., N-aryl-7-hydroxy-5-oxo derivatives) demonstrated diuretic activity exceeding hydrochlorothiazide in rat models, with ED₅₀ values <10 mg/kg .
- Structural Optimization: highlights that methyl group introduction in pyrroloquinoline analogs improved diuretic efficacy. The m-tolyl group in the target compound may similarly enhance activity by modulating steric and electronic interactions with targets .
Physicochemical Properties
- Lipophilicity: The m-tolyl substituent (logP ~2.5–3.0) provides moderate lipophilicity, favoring oral absorption. In contrast, the trifluoromethylphenyl analog (logP ~3.5–4.0) may exhibit prolonged half-life but lower aqueous solubility.
- Molecular Weight: The target compound’s estimated molecular weight (~350–370 g/mol) aligns with Rule of Five guidelines, suggesting favorable pharmacokinetics.
Biological Activity
3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds characterized by their complex ring structures and functional groups that contribute to their biological activities. The presence of the sulfonamide group is particularly significant in enhancing the compound's interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable anticancer properties. For instance:
- Cell Lines Tested : The compound was evaluated against various cancer cell lines including human amelanotic melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) cells.
- Mechanism of Action : The compound showed a reduction in the expression of the proliferation marker histone H3 and influenced the transcriptional activity of key regulators such as P53 and P21. It also altered the expression levels of BCL-2 and BAX genes, which are crucial in apoptosis pathways .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Effect on Proliferation | Gene Expression Changes |
|---|---|---|---|
| C-32 | 36 | Reduced | Decreased H3 |
| MDA-MB-231 | 36 | Reduced | Increased P53, P21 |
| A549 | 36 | Reduced | Altered BCL-2/BAX |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown antimicrobial activity against various bacterial strains:
- Tested Strains : The compound was tested against Staphylococcus aureus and Enterococcus faecalis, including multidrug-resistant strains such as MRSA.
- Minimum Inhibitory Concentration (MIC) : The MIC values indicated moderate antibacterial activity. Notably, modifications to the compound's structure significantly impacted its efficacy; for example, blocking the phenolic group led to a complete loss of activity .
Table 2: Antimicrobial Activity Summary
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 128 | Moderate |
| Enterococcus faecalis | 256 | Low |
| MRSA | 128 | Moderate |
Case Studies
-
Case Study on Anticancer Efficacy :
A study evaluated the effects of the compound on cell viability using various assays (WST-1, crystal violet). Results indicated that at concentrations below 100 µM, the compound did not exhibit cytotoxicity on normal human dermal fibroblasts (HFF-1), highlighting its potential selectivity for cancer cells . -
Case Study on Antimicrobial Resistance :
Another investigation focused on the effectiveness of the compound against resistant strains. It was found that while some derivatives displayed promising activity against MRSA isolates, structural modifications could either enhance or diminish this efficacy significantly .
Q & A
Basic: What synthetic methodologies are recommended for 3-oxo-N-(m-tolyl)-hexahydropyridoquinoline sulfonamide?
Answer:
The synthesis involves multi-step routes, typically starting with functionalization of the hexahydropyridoquinoline core. Key steps include:
- Sulfonylation : Reaction of the amine group on the quinoline scaffold with m-toluenesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, 12–24 hours) to install the sulfonamide group .
- Oxidation : Introduction of the 3-oxo group via oxidation of the pyridine ring using reagents like KMnO₄ or RuO₄ under controlled pH (neutral to slightly acidic) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for isolating high-purity product (>95%) .
Data Note : Yields vary (45–70%) depending on regioselectivity during sulfonylation. TLC monitoring (Rf ~0.3 in EtOAc/hexane 1:1) is recommended to track reaction progress .
Basic: What analytical techniques confirm the structure and purity of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the fused bicyclic core (e.g., δ 2.8–3.5 ppm for hexahydropyridine protons) and sulfonamide connectivity (δ 7.2–7.8 ppm for m-tolyl aromatic protons) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 425.15) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and validates the 3D arrangement of the hexahydropyridoquinoline system (e.g., bond angles and torsion angles) .
Contradiction Alert : Discrepancies in melting points (reported 180–185°C vs. 172–175°C) may arise from polymorphic forms or impurities; DSC analysis is advised .
Advanced: How to address low regioselectivity during sulfonylation of the quinoline amine?
Answer:
Regioselectivity challenges arise due to competing reactions at the quinoline’s N9 vs. other reactive sites. Strategies include:
- Steric Control : Use bulky bases (e.g., DBU) to direct sulfonylation to the less hindered N9 position .
- Temperature Modulation : Lowering reaction temperature (0–5°C) reduces kinetic competition, favoring N9 sulfonamide formation .
- Precursor Functionalization : Protecting the quinoline core with temporary groups (e.g., Boc) before sulfonylation improves selectivity .
Data Note : HPLC analysis (C18 column, acetonitrile/water 60:40) can quantify regiochemical purity (>90% target isomer) .
Advanced: What computational or experimental methods elucidate structure-activity relationships (SAR) for this compound?
Answer:
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on the sulfonamide’s hydrogen-bonding capacity and the m-tolyl group’s hydrophobic interactions .
- SAR Libraries : Synthesize analogs with substituent variations (e.g., halogenated aryl groups) and compare IC₅₀ values in enzyme inhibition assays .
- Crystallographic Studies : Resolve co-crystal structures with target proteins (e.g., carbonic anhydrase) to identify critical binding motifs .
Contradiction Alert : Conflicting bioactivity data (e.g., nM vs. µM potency) may reflect assay conditions (pH, co-solvents); standardize protocols across studies .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies often stem from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) .
- Solubility Limitations : Poor aqueous solubility (>50 µM) may lead to underestimated activity. Use co-solvents (DMSO ≤0.1%) or prodrug strategies .
- Metabolic Stability : Hepatic microsome assays (e.g., human vs. rodent) can reveal species-specific degradation, explaining in vitro/in vivo mismatches .
Methodological Fix : Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .
Advanced: What strategies optimize the compound’s pharmacokinetic profile?
Answer:
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyls) to the m-tolyl ring to enhance solubility without compromising target binding .
- Prodrug Derivatization : Mask the sulfonamide as an ester (hydrolyzed in vivo) to improve oral bioavailability .
- CYP Inhibition Screening : Test against CYP3A4/2D6 to assess drug-drug interaction risks early in development .
Data Note : LogP reductions from 3.2 to 2.5 correlate with 3-fold increases in aqueous solubility .
Advanced: How to mitigate challenges in scaling up synthesis?
Answer:
- Flow Chemistry : Implement continuous flow systems for oxidation and sulfonylation steps to enhance reproducibility and reduce reaction times .
- Catalytic Optimization : Replace stoichiometric oxidants (e.g., RuO₄) with catalytic KMnO₄/TBAB systems to minimize waste .
- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to map critical process parameters (e.g., temperature, stoichiometry) for robust scale-up .
Contradiction Alert : Batch-to-batch variability in impurity profiles (e.g., des-oxo byproducts) requires stringent in-process controls (IPC) via HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
